molecular formula C13H10F2N2O B15116689 N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide

N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B15116689
M. Wt: 248.23 g/mol
InChI Key: HOJJMPQEHOIDLU-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide is a chemical compound that belongs to the class of acetamides This compound features a difluorophenyl group and a pyridinyl group attached to an acetamide moiety

Properties

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-2-pyridin-3-ylacetamide

InChI

InChI=1S/C13H10F2N2O/c14-10-4-1-5-11(13(10)15)17-12(18)7-9-3-2-6-16-8-9/h1-6,8H,7H2,(H,17,18)

InChI Key

HOJJMPQEHOIDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide typically involves the reaction of 2,3-difluoroaniline with 3-pyridinecarboxylic acid or its derivatives under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-difluorophenyl)-2-(pyridin-2-yl)acetamide
  • N-(2,3-difluorophenyl)-2-(pyridin-4-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(pyridin-3-yl)acetamide

Uniqueness

N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide is unique due to the specific positioning of the difluorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can also enhance its stability and lipophilicity, making it a valuable compound for various applications.

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